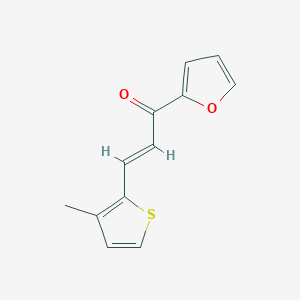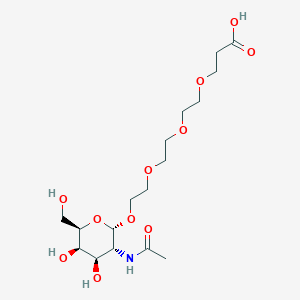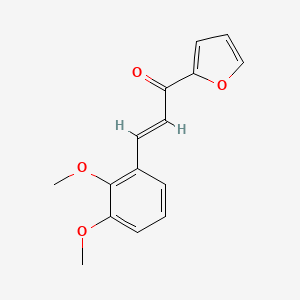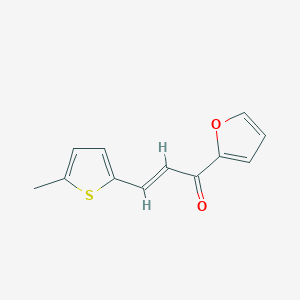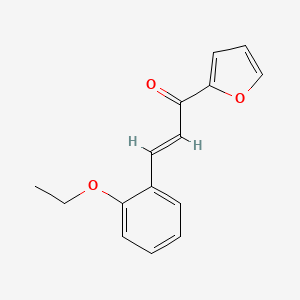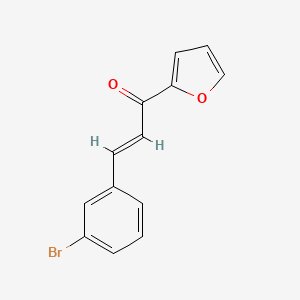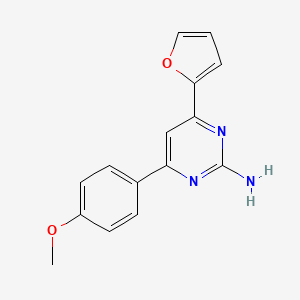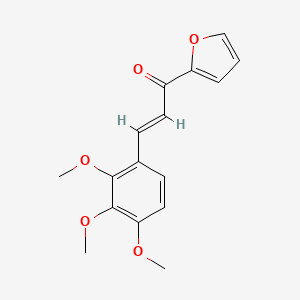
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, hereafter referred to as compound A, is a synthetic compound with a wide range of applications in the scientific research field. Compound A has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Compound A has been used in a variety of scientific research applications. It has been used to study the mechanism of action of several enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. Compound A has also been used to study the biochemical and physiological effects of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, compound A has been used in studies to investigate the effects of various environmental toxins, such as lead and mercury, on the human body.
作用機序
The mechanism of action of compound A is not yet fully understood. However, it is believed that compound A acts as an inhibitor of certain enzymes, such as cytochrome P450, monoamine oxidase, and acetylcholinesterase. It is also believed that compound A binds to certain receptors in the body, such as muscarinic receptors and nicotinic receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound A are not yet fully understood. However, it is believed that compound A may have a range of effects on the body, including the inhibition of certain enzymes and the binding to certain receptors. This binding may lead to the inhibition of certain physiological processes, such as the release of neurotransmitters or the regulation of certain hormones. Additionally, compound A may have an effect on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine.
実験室実験の利点と制限
Compound A has several advantages for lab experiments. It is relatively easy to synthesize and has a wide range of applications in scientific research. Additionally, compound A is relatively stable and has a low toxicity profile.
However, there are also some limitations to using compound A in lab experiments. It is difficult to determine the exact mechanism of action of compound A, and the exact biochemical and physiological effects of compound A are still not fully understood. Additionally, compound A is not commercially available and must be synthesized in the lab.
将来の方向性
The future directions for compound A are numerous. Further research should be conducted to determine the exact mechanism of action of compound A and its biochemical and physiological effects. Additionally, further research should be conducted to investigate the effects of compound A on the metabolism of certain drugs, such as atropine, scopolamine, and nicotine. Additionally, further research should be conducted to explore the potential applications of compound A in the treatment of various diseases and disorders. Finally, further research should be conducted to develop methods for the commercial production of compound A.
合成法
Compound A is synthesized through a multi-step reaction starting with the reaction of 2-(2-hydroxyethyl)-2-methylpropanoic acid and 2-methoxy-4-methylphenol in the presence of a tert-butyl hydroperoxide catalyst. The reaction product is then subjected to a condensation reaction with trimethyl orthoformate and furan-2-carbaldehyde in the presence of aqueous hydrochloric acid. The final product is compound A, which is isolated by column chromatography.
特性
IUPAC Name |
(E)-1-(furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-18-14-9-7-11(15(19-2)16(14)20-3)6-8-12(17)13-5-4-10-21-13/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXLRFZHWVVGLH-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(Furan-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



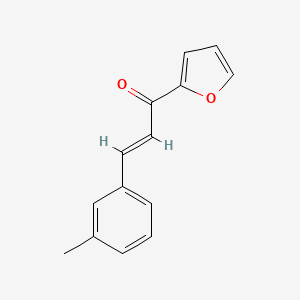
![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)
